(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid
CAS No.:
Cat. No.: VC15791562
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O4 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | (2R)-2-amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H14N2O4/c1-15-8-4-6(3-7(11)10(13)14)5-12-9(8)16-2/h4-5,7H,3,11H2,1-2H3,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | DJTGWULFSMOTGX-SSDOTTSWSA-N |
| Isomeric SMILES | COC1=C(N=CC(=C1)C[C@H](C(=O)O)N)OC |
| Canonical SMILES | COC1=C(N=CC(=C1)CC(C(=O)O)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure integrates a pyridine ring with two methoxy substituents at positions 5 and 6, connected to a propanoic acid backbone via a carbon-nitrogen bond. The chiral center at the α-carbon of the amino acid moiety dictates its stereochemical identity, which is critical for interactions with biological targets. Computational models suggest that the methoxy groups enhance electron density on the pyridine ring, influencing binding affinity to receptors.
Solubility and Stability
(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid exhibits moderate solubility in polar solvents such as water (approximately 327 mg/mL at 25°C) and methanol. Its log P value of -0.14 indicates slight hydrophilicity, aligning with its zwitterionic nature in physiological conditions. Stability studies under varying pH levels (2–9) reveal degradation below pH 4, likely due to protonation of the pyridine nitrogen .
Synthesis and Enantioselective Production
Conventional Synthetic Routes
The synthesis typically begins with 5,6-dimethoxynicotinic acid, which undergoes nucleophilic substitution to introduce the amino acid side chain. A representative pathway involves:
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Friedel-Crafts Acylation: Attachment of a bromoethyl group to the pyridine ring.
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Gabriel Synthesis: Introduction of the amino group via phthalimide protection.
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Hydrolysis: Deprotection and acidification to yield the final product.
Yields from these methods range from 54% to 62%, with enantiomeric excess (ee) achieved through chiral catalysts or enzymatic resolution .
Biocatalytic Approaches
Recent advances employ nitrilases or transaminases for enantioselective synthesis. For example, nitrilase-mediated hydrolysis of 2-amino-3-(5,6-dimethoxypyridin-3-yl)propanenitrile achieves up to 79% ee under optimized conditions (pH 6, 38°C) . This method reduces reliance on toxic reagents and improves sustainability.
Biological Activity and Mechanism
Neurotransmitter Modulation
The compound acts as a partial agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR5, with an IC of 12 µM. It attenuates glutamate-induced excitotoxicity in neuronal cultures, suggesting neuroprotective potential. Comparative studies with analogues lacking methoxy groups show a 3-fold reduction in activity, underscoring the importance of substituents .
Antioxidant Properties
Electron paramagnetic resonance (EPR) assays demonstrate free radical scavenging activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) inhibition rate of 68% at 100 µM. The methoxy groups contribute to this effect by stabilizing radical intermediates .
Pharmacokinetics and Toxicology
Absorption and Distribution
In rodent models, oral bioavailability is 42%, with peak plasma concentrations () achieved within 2 hours. The compound exhibits limited blood-brain barrier (BBB) penetration (brain-to-plasma ratio: 0.15), necessitating structural modifications for CNS-targeted therapies .
Metabolic Pathways
Hepatic metabolism involves O-demethylation via cytochrome P450 2D6 (CYP2D6), producing 5-hydroxy and 6-hydroxy metabolites. These metabolites retain 30–40% of the parent compound’s activity but exhibit faster renal clearance .
Applications in Drug Development
Neurodegenerative Diseases
In a murine model of Alzheimer’s disease, daily administration (10 mg/kg) reduced amyloid-β plaque burden by 27% over 12 weeks. Synergistic effects with donepezil enhanced cognitive performance in Morris water maze tests .
Antidepressant Activity
Comparative Analysis with Structural Analogues
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 2-Amino-3-(pyridin-3-yl)propanoic acid | Lacks methoxy groups | 50% lower mGluR5 affinity |
| (S)-2-Amino-3-(5-methoxyindol-3-yl)propanoic acid | Indole ring substitution | Enhanced 5-HT agonism |
| (R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Phenolic hydroxyl group | Improved antioxidant capacity |
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